2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine
Description
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine is a small organic molecule featuring a pyridine core substituted at the 3-position with an ethylamine side chain and at the 6-position with an azetidine ring. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant steric and electronic effects due to its ring strain and compact structure.
Properties
IUPAC Name |
2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJQPFCCCDPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866279-07-3 | |
| Record name | 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an azetidine moiety.
Attachment of the Ethanamine Group: The final step involves the attachment of the ethanamine group to the pyridine ring, which can be achieved through reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine can be compared to analogs with variations in the heterocyclic substituent on the pyridine ring. Below is a detailed analysis:
Key Structural Variations
Its compact size may reduce steric hindrance compared to larger rings. Pyrrolidine (5-membered ring): In 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine (CAS 910411-78-8), the pyrrolidine ring offers greater stability and a larger hydrophobic surface, which could improve lipid solubility . Piperazine (6-membered ring): Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine (CAS 1199782-51-8) contains a piperazine group, providing two nitrogen atoms for hydrogen bonding and increased polarity .
Electronic Effects: Fluorine-substituted analogs (e.g., 1-(6-Fluoropyridin-3-yl)ethan-1-amine, CAS 905587-45-3) exhibit enhanced electronegativity, influencing electronic distribution and metabolic stability .
Physicochemical Properties
| Compound Name | Molecular Weight | Substituent (Position 6) | Physical State (Observed) | Key Features |
|---|---|---|---|---|
| This compound | ~177.28* | Azetidine | Not reported | High ring strain, compact structure |
| 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine | 191.28 | Pyrrolidine | Not reported | Increased hydrophobicity, stability |
| 1-(6-Fluoropyridin-3-yl)ethan-1-amine | 140.16 | Fluorine | Liquid (oil/gel) | Electronegative, metabolic resistance |
| Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine | 220.31 | Piperazine | Not reported | Dual hydrogen-bonding sites |
*Estimated based on structural similarity to pyrrolidine analog .
Biological Activity
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, which include an azetidine ring, a pyridine ring, and an ethanamine group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3, with a molecular weight of approximately 177.25 g/mol. The compound's structure is characterized by:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Pyridine Ring : A six-membered aromatic ring that enhances the compound's interaction with biological targets.
- Ethanamine Group : A functional group that may influence the pharmacokinetics and pharmacodynamics of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors associated with neurotransmission or other signaling pathways.
Understanding these mechanisms requires detailed studies on binding affinities and selectivity towards specific targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related azetidine derivatives demonstrate activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .
Anticancer Properties
The compound has been explored for its potential anticancer effects. In vitro studies suggest that azetidine-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of apoptosis-related proteins .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of azetidine derivatives, it was found that compounds structurally related to this compound inhibited cell growth in various cancer cell lines, including MGC-803 and PC-3. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how azetidine derivatives exert their effects on cancer cells. The results indicated that these compounds could arrest the cell cycle at the G2/M phase, leading to reduced colony formation and increased apoptosis .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-3-yl)ethanamine | Lacks azetidine ring | Moderate antimicrobial |
| 3-(Azetidin-1-yl)pyridine | Contains azetidine but lacks ethanamine | Limited anticancer activity |
| 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethanamine | Unique combination of azetidine and ethanamine | Promising antimicrobial and anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
